molecular formula C17H14N6O2 B4472582 N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B4472582
M. Wt: 334.33 g/mol
InChI Key: LNQVIYHEADQQGU-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that features both benzimidazole and benzotriazine moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure suggests potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzotriazine Core: This involves the cyclization of appropriate precursors such as hydrazines with ortho-substituted aromatic compounds.

    Coupling Reaction: The benzimidazole and benzotriazine cores are then coupled through a propanamide linker, often using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or benzotriazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Benzotriazine Derivatives: Used in various chemical and pharmaceutical applications.

Uniqueness

N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to the combination of benzimidazole and benzotriazine moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-15(20-17-18-13-7-3-4-8-14(13)19-17)9-10-23-16(25)11-5-1-2-6-12(11)21-22-23/h1-8H,9-10H2,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVIYHEADQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 2
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N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 3
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N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 4
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 5
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 6
N-(1H-benzimidazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

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